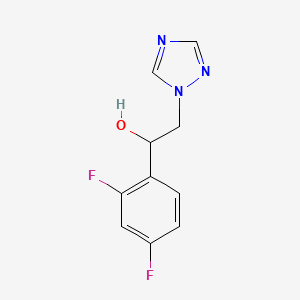

1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol

Vue d'ensemble

Description

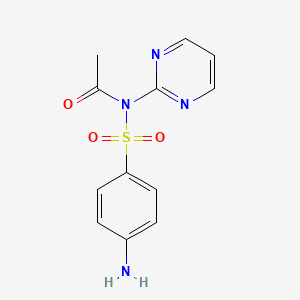

1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, also known as DFT, is a synthetic compound with a range of applications in scientific research. DFT is a derivative of 1,2,4-triazole, an organic heterocyclic compound with a five-membered ring. It has been used in a variety of fields, including biochemistry, pharmacology, and drug development. It has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, focusing on six unique applications:

Antifungal Agents

1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol is a key intermediate in the synthesis of antifungal agents, particularly triazole-based antifungals like fluconazole and itraconazole. These compounds inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and leading to cell death .

Pharmaceutical Synthesis

This compound is widely used in pharmaceutical synthesis due to its versatile chemical structure. It serves as a building block for various drugs, especially those targeting fungal infections. Its triazole ring is crucial for binding to the active sites of enzymes, making it a valuable component in drug design .

Agricultural Chemicals

In agriculture, 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol is utilized in the development of fungicides. These fungicides protect crops from fungal diseases, enhancing yield and quality. The compound’s efficacy in inhibiting fungal growth makes it a vital ingredient in agricultural formulations .

Chemical Research

Researchers use this compound as a reagent in various chemical reactions. Its unique structure allows for the exploration of new chemical pathways and the synthesis of novel compounds. It is particularly useful in studying the effects of fluorine substitution on chemical reactivity and stability .

Material Science

In material science, this compound is investigated for its potential in creating new materials with desirable properties. For example, its incorporation into polymers can enhance their thermal stability and resistance to degradation. This makes it valuable in developing advanced materials for industrial applications .

Biological Studies

1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol is also used in biological studies to understand its interaction with biological systems. Researchers study its pharmacokinetics, toxicity, and metabolic pathways to develop safer and more effective drugs. Its role in modulating enzyme activity is of particular interest in these studies .

These applications highlight the versatility and importance of 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Mécanisme D'action

Target of Action

Similar compounds like fluconazole are known to target fungal enzymes responsible for ergosterol synthesis, which is crucial for maintaining the fungal cell membrane’s integrity and function.

Mode of Action

This change disrupts cell membrane function, leading to fungal cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its structural similarity to known antifungal agents. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to increased membrane permeability and eventual cell death .

Pharmacokinetics

Similar compounds like fluconazole are well absorbed orally, widely distributed in body tissues, metabolized minimally, and primarily excreted unchanged in the urine .

Result of Action

The result of the compound’s action, assuming it acts similarly to other triazole antifungals, would be the disruption of the fungal cell membrane’s integrity, leading to increased permeability and eventual cell death .

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSXRYFTHGTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

CAS RN |

206050-23-9 | |

| Record name | alpha-(2,4-Difluorophenyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206050239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-(2,4-DIFLUOROPHENYL)-1H-1,2,4-TRIAZOLE-1-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX22UA4JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B3179296.png)

![[4-(4-Chloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine](/img/structure/B3179306.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)